Technical Monograph: 2,2-Difluoroethyl Methanesulfonate (CAS 163035-65-2)
Technical Monograph: 2,2-Difluoroethyl Methanesulfonate (CAS 163035-65-2)
[1]
Executive Summary
2,2-Difluoroethyl methanesulfonate (CAS 163035-65-2) is a specialized fluorinated alkylating agent used primarily in medicinal chemistry and drug development.[1] It serves as a critical building block for introducing the 2,2-difluoroethyl (
Due to its classification as a reactive sulfonate ester, this compound presents specific challenges regarding genotoxicity (ICH M7) and hydrolytic stability.[1][2] This guide provides a comprehensive technical profile, synthesis protocols, and safety frameworks for researchers utilizing this reagent.[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 163035-65-2 |
| IUPAC Name | 2,2-Difluoroethyl methanesulfonate |
| Synonyms | 2,2-Difluoroethyl mesylate; Methanesulfonic acid, 2,2-difluoroethyl ester |
| Molecular Formula | |
| Molecular Weight | 160.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | High-boiling liquid (Predicted >200°C at 760 mmHg); Distillable under vacuum (e.g., ~80-100°C at 10-20 mmHg) |
| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Hydrolyzes in water |
| Stability | Moisture sensitive; Thermally unstable at high temperatures (>150°C) |
Synthesis & Manufacturing
The synthesis of 2,2-difluoroethyl methanesulfonate is typically achieved via the nucleophilic substitution of 2,2-difluoroethanol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1]
Reaction Mechanism & Pathway
The reaction proceeds through the attack of the alcohol oxygen on the sulfonyl sulfur, eliminating chloride. The presence of two
Figure 1: Synthetic pathway for the production of 2,2-difluoroethyl methanesulfonate.
Recommended Laboratory Protocol
Scale: 50 mmol Safety Note: Perform all operations in a fume hood. MsCl is lachrymatory and corrosive.[1][2]
-
Preparation: Charge a dry round-bottom flask with 2,2-difluoroethanol (4.10 g, 50 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Triethylamine (TEA) (7.6 g, 75 mmol) and cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Dropwise add Methanesulfonyl chloride (MsCl) (6.3 g, 55 mmol) over 20 minutes, maintaining the internal temperature below 5°C.
-
Causality: Slow addition prevents exotherms that could degrade the sulfonate or cause side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC or GC.[1][2]
-
Workup:
-
Purification: Concentrate under reduced pressure. If high purity is required, distill under high vacuum (protect from moisture).[1][2]
Reactivity & Synthetic Utility[1][10][11]
The "Fluorine Effect" in Medicinal Chemistry
The 2,2-difluoroethyl group is a strategic motif in drug design.[1] Unlike a standard ethyl group, the difluoro analog offers:
-
Lipophilicity Modulation: The
group decreases basicity of adjacent amines and alters . -
Metabolic Stability: The C-F bond is resistant to cytochrome P450 oxidation, blocking metabolic "soft spots" found in ethyl chains.[1][2]
-
Bioisosterism: It acts as a bioisostere for carbonyls or sulfoxides in specific binding pockets due to the electrostatic nature of the C-F bond.
General Alkylation Protocol (N-Alkylation)
This reagent is less reactive than ethyl mesylate due to the electron-withdrawing effect of the fluorine atoms, which destabilizes the developing positive charge in the transition state. Stronger bases or elevated temperatures may be required.[1][2]
Standard Procedure (Amine Alkylation):
-
Dissolve the amine substrate (1.0 equiv) in DMF or Acetonitrile .
-
Add Cesium Carbonate (
) (2.0 equiv) or .[2] -
Add 2,2-Difluoroethyl methanesulfonate (1.2–1.5 equiv).[1][2]
-
Heat to 60–80°C. Monitor consumption of starting material.
Safety & Genotoxicity Management (ICH M7)[2]
As a sulfonate ester, 2,2-difluoroethyl methanesulfonate is classified as a Potential Genotoxic Impurity (PGI) .[1][2] It can alkylate DNA, posing a mutagenic risk.[1][2]
Handling Precautions[1][2]
-
Containment: Handle only in a chemical fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1][2]
-
Decontamination: Spills should be treated with dilute ammonia or NaOH to hydrolyze the mesylate before disposal.
Control Strategy (ICH M7)
In drug substance manufacturing, the "Purge Factor" must be calculated to ensure the final impurity level is below the Threshold of Toxicological Concern (TTC).
Figure 2: Decision tree for controlling genotoxic risks associated with mesylate reagents per ICH M7 guidelines.
Stability & Storage[1][2]
-
Hydrolysis: Mesylates hydrolyze in water to form methanesulfonic acid (MSA) and the alcohol. This reaction is slow at neutral pH but accelerated by heat and base.[1]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Shelf-Life: Re-test purity every 6 months. The formation of MSA (acidic) can catalyze further decomposition.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017 .[1][2] Link
-
Müller, L., et al. "A rationale for determining, testing, and controlling specific impurities in pharmaceuticals that possess potential for genotoxicity."[1][2] Regulatory Toxicology and Pharmacology, 2006 , 44(3), 198-211.[1][2] Link[2]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 2018 , 61(14), 5822–5880.[1][2] Link[2]
-
PubChem. "Compound Summary: 2,2-Difluoroethyl methanesulfonate (CID 56776492)."[1][2][3] National Library of Medicine, 2025 .[1][2] Link[2]
-
Teo, Y. C., et al. "Efficient Synthesis of Fluorinated Esters and Ethers."[1][2] Journal of Fluorine Chemistry, 2012 (General reference for fluorinated alkylation conditions).
